m-Cresol compd. with p-cresol (2:1)
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Overview
Description
M-Cresol compd. with p-cresol (2:1) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a mixture of two different types of cresols, which are organic compounds that have a phenol group attached to a methyl group. The m-cresol compd. with p-cresol (2:1) compound has been synthesized using various methods, and has been extensively studied for its potential applications in different fields.
Scientific Research Applications
Electrochemical Incineration
m-Cresol, along with its isomers, has been studied for electrochemical incineration. A study using a boron-doped diamond (BDD) anode showed effective degradation of m-cresol in aqueous solutions, leading to overall mineralization. This research highlights the potential of electrochemical processes for treating cresol-containing wastewater (Flox et al., 2009).
Mosquito Behavior Influence
In the field of entomology, research has shown that m-cresol, in the presence of p-cresol, acts as a deterrent for the oviposition of Aedes aegypti mosquitoes. This finding suggests potential applications in controlling mosquito breeding and associated diseases (Afify & Galizia, 2014).
Fenton Oxidation Process
The Fenton oxidation process has been utilized for treating wastewater containing cresols, including m-cresol. This method demonstrates high degradation efficiency, suggesting its effectiveness in industrial wastewater treatment (Kavitha & Palanivelu, 2005).
Hydrodeoxygenation Catalysts
Studies on hydrodeoxygenation of m-cresol have explored the role of different catalysts. Research on Pd catalysts supported on SiO2 and ZrO2 shows significant selectivity variations in the hydrodeoxygenation process, indicating the potential for tailored catalyst design for specific chemical reactions (de Souza et al., 2014).
Environmental and Biological Impact
Studies have been conducted on the interaction of m-cresol with biological systems and the environment. One research highlights m-cresol's ability to influence lipid bilayers in membrane models and living neurons, which is crucial in understanding its effects in pharmaceutical formulations (Paiva et al., 2016).
properties
CAS RN |
15831-10-4 |
---|---|
Product Name |
m-Cresol compd. with p-cresol (2:1) |
Molecular Formula |
C7H8O CH3C6H4OH C7H8O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-methylphenol;4-methylphenol |
InChI |
InChI=1S/3C7H8O/c1-6-2-4-7(8)5-3-6;2*1-6-3-2-4-7(8)5-6/h3*2-5,8H,1H3 |
InChI Key |
RLSSMJSEOOYNOY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC(=CC=C1)O |
Canonical SMILES |
CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC(=CC=C1)O |
boiling_point |
397 °F at 760 mm Hg (NTP, 1992) 202.2 °C 202 °C 397°F |
Color/Form |
Colorless, yellowish liquid Colorless to yellow liquid [Note: A solid below 54 degrees F]. Colorless, yellowish or pinkish liquid |
density |
1.0336 at 68 °F (USCG, 1999) d224 1.04 1.034 at 20 °C/4 °C Relative density (water = 1): 1.03 1.028-1.033 1.03 |
flash_point |
187 °F (NTP, 1992) 187 °F (86 °C) (Closed cup) 86 °C (187 °F) - closed cup 86 °C 187°F |
melting_point |
52.7 °F (NTP, 1992) 11.8 °C Mp 11-12 ° 12.2 °C 11.8°C 11-12 °C 54°F |
Other CAS RN |
108-39-4 |
physical_description |
M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999) Liquid COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54°F.] |
Pictograms |
Corrosive; Acute Toxic |
Related CAS |
3019-89-4 (hydrochloride salt) |
shelf_life |
Crystals or liquid darken with exposure to air and light. Stable under recommended storage conditions. |
solubility |
10 to 50 mg/mL at 68° F (NTP, 1992) 22700 mg/L (at 25 °C) 0.21 M 22.7 mg/mL at 25 °C In water, 2.22X10+4 mg/L at 25 °C Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether Miscible with acetone, benzene, carbon tetrachloride Soluble in vegetable oils, glycerin and dilute alkai Solubility in water, g/100ml at 20 °C: 2.4 (moderate) slightly soluble in water; soluble in oils miscible (in ethanol) 2% |
synonyms |
3-cresol 3-cresol, calcium salt(1:2) 3-cresol, sodium salt 3-methylphenol m-cresol meta-cresol metacresol |
vapor_density |
3.72 (NTP, 1992) (Relative to Air) 3.72 (Air = 1) Relative vapor density (air = 1): 3.7 |
vapor_pressure |
0.04 mm Hg at 68 °F ; 1 mm Hg at 126° F (NTP, 1992) 0.11 mmHg 0.11 mm Hg at 25 °C Vapor pressure, Pa at 20 °C: 13 (77°F): 0.14 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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